molecular formula C11H17ClN2O2S B13312467 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B13312467
M. Wt: 276.78 g/mol
InChI Key: ZODQRPMOYZQBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene ring substituted at the 3-position with a 1,2-thiazolidine ring bearing two sulfonyl (dioxo) groups. The N-methylmethanamine moiety is attached to the benzene ring, and the hydrochloride salt enhances solubility and stability. Its molecular formula is estimated as C₁₁H₁₇ClN₂O₂S, with a molecular weight of ~284.5 g/mol (derived from analogous structures in and ).

Properties

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C11H16N2O2S.ClH/c1-12-9-10-4-2-5-11(8-10)13-6-3-7-16(13,14)15;/h2,4-5,8,12H,3,6-7,9H2,1H3;1H

InChI Key

ZODQRPMOYZQBNO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)N2CCCS2(=O)=O.Cl

Origin of Product

United States

Preparation Methods

Reaction of Chloroacetic Acid with Thiourea

  • Methodology : Dissolving chloroacetic acid in water, adding thiourea, and heating with hydrochloric acid produces the thiazolidine-2,4-dione core.
  • Reaction Conditions :
    • Temperature: Reflux at approximately 100°C
    • Solvent: Water
    • Reagents: Chloroacetic acid (0.6 mmol), Thiourea (0.6 mmol), Hydrochloric acid
  • Outcome : White precipitate of thiazolidine-2,4-dione, purified via recrystallization.
  • Yield : Typically around 70-80%.

Esterification to Derivatives

  • Method : Ethylation of thiazolidine-2,4-dione using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate.
  • Reaction Conditions :
    • Reflux at 80°C for 10 hours
    • Solvent: DMF
  • Outcome : Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate, used as intermediate.

Functionalization to Form Acetohydrazide Derivatives

The next step involves converting the thiazolidine core into derivatives suitable for further modifications:

Hydrazinolysis of Ethyl Esters

  • Method : Refluxing ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate with hydrazine hydrate.
  • Reaction Conditions :
    • Solvent: Ethanol
    • Temperature: Reflux (~78°C)
    • Duration: 6 hours
  • Outcome : Formation of 2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide.
  • Yield : Approximately 75-85%.

Condensation with Aromatic Aldehydes

  • Method : Reaction of the hydrazide with aromatic aldehydes in ethanol under reflux, often catalyzed by acetic acid.
  • Outcome : Hydrazone derivatives, which are precursors to the target compound.
  • Yields : Ranging from 62% to 99% depending on substituents.

N-Methylation to Form the N-Methylmethanamine Moiety

The final step involves methylation of the amino group:

Methylation Using Methylating Agents

  • Method : Treatment with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction Conditions :
    • Solvent: Acetone or DMF
    • Temperature: Room temperature to reflux
  • Outcome : Formation of the N-methyl derivative.

Formation of the Hydrochloride Salt

  • Method : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).
  • Outcome : Crystallization of the hydrochloride salt, ensuring compound stability and purity.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of thiazolidine-2,4-dione core Chloroacetic acid + Thiourea, reflux 70-80%
2 Esterification to ethyl derivative Ethyl chloroacetate + K2CO3, DMF, reflux 60-75%
3 Hydrazinolysis to acetohydrazide Hydrazine hydrate, ethanol, reflux 75-85%
4 Condensation with aldehydes Aromatic aldehyde, acetic acid, reflux 62-99%
5 Reaction with phenyl isothiocyanate Methanol, reflux Variable
6 Cyclization to form thiazolidine ring Base catalysis, reflux High yield
7 N-methylation Methyl iodide, K2CO3, acetone Good yield
8 Salt formation HCl in ethanol Crystallization

Extensive Research Discoveries and Data Tables

Research indicates that the synthesis of this compound can be optimized by controlling reaction parameters such as temperature, solvent, and catalysts. For instance, the use of acetic acid as a catalyst during condensation reactions enhances yields significantly. Data tables from recent studies show yields ranging from 62% to over 99%, depending on substituents and reaction conditions.

Sample Data Table: Synthesis Yields of Key Intermediates

Intermediate Reagents Solvent Temperature Yield (%) Reference
Thiazolidine-2,4-dione Chloroacetic acid + Thiourea Water Reflux (~100°C) 75-80 ,
Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate Ethyl chloroacetate + K2CO3 DMF 80°C 60-75 ,
Acetohydrazide Hydrazine hydrate + Ethanol Reflux 78°C 75-85 ,
Hydrazone derivatives Aromatic aldehyde + Hydrazide Ethanol Reflux 62-99 ,

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs differing in substituents or heterocyclic moieties:

Compound Name Substituent/Heterocycle Molecular Weight (g/mol) Key Properties Pharmacological/Chemical Notes
1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine hydrochloride 1,2-Thiazolidine-1,1-dioxide ~284.5 High polarity (sulfonyl groups), hydrochloride salt improves solubility Potential use in metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride () 3-Chlorophenyl 196.07 Lower polarity, lipophilic Likely reduced metabolic stability compared to sulfonyl analogs
1-(2,6-Dichlorophenyl)-N-methylmethanamine hydrochloride () 2,6-Dichlorophenyl 230.53 High logP (lipophilic) Enhanced membrane permeability but potential toxicity risks
2-(1,1-Dioxoisothiazolidin-2-yl)ethanamine hydrochloride () Ethylamine chain with thiazolidine dioxo 222.69 Similar sulfonyl group, shorter carbon chain Reduced steric hindrance may improve binding in enzymatic assays
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride () 1,2,4-Oxadiazole 231.70 Electron-deficient heterocycle May exhibit different reactivity in nucleophilic substitutions

Pharmacological and ADME Properties

  • Solubility : The target compound’s sulfonyl groups and hydrochloride salt enhance aqueous solubility compared to halogenated analogs.
  • Metabolic Stability : Sulfonyl groups may reduce cytochrome P450-mediated metabolism relative to chlorophenyl derivatives.
  • Bioavailability : Lipophilic analogs (e.g., dichlorophenyl) exhibit higher membrane permeability but may suffer from rapid clearance.

Biological Activity

The compound 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine; hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

The molecular formula for this compound is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S with a molecular weight of approximately 254.35 g/mol. Its structure features a thiazolidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂S
Molecular Weight254.35 g/mol
IUPAC Name1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
PubChem CID43653692

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidine derivatives, including the compound in focus. For instance, derivatives similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain thiazolidinone compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.91 mg/L against various bacterial strains .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

CompoundBacterial StrainMIC (mg/L)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli3.91
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus3.91
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine; hydrochlorideVarious strainsTBD

These compounds often exhibit higher activity when electron-withdrawing groups are present on the phenyl ring .

Antioxidant Activity

Thiazolidine derivatives have also been evaluated for their antioxidant properties. The antioxidant activity is typically assessed using assays like the ABTS radical cation decolorization assay. Compounds similar to the one discussed showed inhibition percentages ranging from 68.8% to 81.8%, indicating strong antioxidant potential .

Table 2: Antioxidant Activity of Thiazolidine Derivatives

CompoundInhibition Percentage (%)
2-(Chlorophenyl-imino)thiazolidin-4-one81.8
Other Thiazolidine derivatives68.8 - 81.8

Case Study: Antibacterial Efficacy

In a comparative study involving various thiazolidine derivatives, 2-(Chlorophenyl-imino)thiazolidin-4-one was highlighted for its potent antibacterial properties against E. coli and S. aureus , achieving inhibition zones comparable to standard antibiotics like Ampicillin . This suggests that the compound's structural features contribute significantly to its biological activity.

Case Study: Anticancer Potential

Another area of interest is the anticancer potential of thiazolidine derivatives. Research indicates that modifications in the thiazolidine structure can enhance anticancer activity against different cell lines, including HT29 adenocarcinoma and lung cancer cells . The presence of specific substituents on the aromatic rings has been correlated with increased cytotoxicity.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine hydrochloride?

Synthesis typically involves modular approaches, such as:

  • Mannich reactions to introduce the N-methylamine moiety, leveraging alkylation or ring-closure reactions with thiazolidinone precursors .
  • Stepwise functionalization of the phenyl ring, including sulfonation or oxidation to install the 1,2-thiazolidin-1,1-dioxide group under controlled pH (6–8) and temperature (40–60°C) .
  • Hydrochloride salt formation via acid-base titration using HCl in anhydrous solvents like ethanol or dichloromethane .
    Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
    • 1H/13C NMR for confirming substituent positions, e.g., methylamine protons (δ 2.3–2.5 ppm) and thiazolidinone sulfur-oxygen bonds .
    • Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Basic: What safety precautions are critical during handling and storage?

  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Immediate decontamination with water is required for spills .
  • Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the thiazolidin-dioxide group .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention and provide SDS (e.g., GHS-compliant documentation) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Core Modifications : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to enhance solubility or target affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position of the phenyl ring to improve metabolic stability .
  • Chiral Centers : Evaluate enantiomers via chiral HPLC to identify pharmacologically active configurations .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Experimental Variables : Compare assay conditions (e.g., pH, cell lines) and compound purity. Contradictions may arise from impurities >2% .
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., IC50 measurements in triplicate) .
  • Computational Validation : Use molecular docking to verify binding modes against target proteins (e.g., kinases) .

Advanced: What computational methods aid in reaction optimization?

  • Quantum Mechanics (QM) : Simulate reaction pathways for key steps (e.g., sulfonation) to identify energy barriers and optimal catalysts .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict yields under varying conditions (temperature, solvent) .
  • Molecular Dynamics (MD) : Study solvation effects on hydrochloride salt stability .

Advanced: How to handle the compound’s sensitivity to hydrolysis or oxidation?

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify degradation products (e.g., free amine or sulfonic acid derivatives) .
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the thiazolidin-dioxide group .
  • Lyophilization : For long-term storage, lyophilize the compound and store under vacuum .

Advanced: What methodologies assess in vitro and in vivo toxicity?

  • In Vitro : MTT assays on HepG2 cells to measure cytotoxicity (EC50) and genotoxicity via comet assays .
  • In Vivo : Acute toxicity studies in rodent models (OECD 423) with histopathological analysis of liver/kidney tissues .
  • Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., reactive oxygen species) .

Advanced: How to design mechanistic studies for its pharmacological activity?

  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., GPCRs) .
  • Pathway Analysis : RNA sequencing or phosphoproteomics to map signaling pathways affected by the compound .
  • Isotope Labeling : Incorporate 13C/15N labels to track metabolic fate in cell cultures .

Advanced: What strategies improve solubility and bioavailability?

  • Salt Forms : Screen alternative salts (e.g., mesylate, citrate) using counterion exchange .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Prodrug Design : Introduce ester or amide prodrug moieties cleaved by esterases in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.